molecular formula C7H11BClNO2 B2641401 (3-Amino-2-methylphenyl)boronic acid hydrochloride CAS No. 2230901-24-1

(3-Amino-2-methylphenyl)boronic acid hydrochloride

Cat. No.: B2641401
CAS No.: 2230901-24-1
M. Wt: 187.43
InChI Key: VSEPOTBSDLJYNX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (3-Amino-2-methylphenyl)boronic acid hydrochloride is the formation of carbon-carbon (C-C) bonds . This compound is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions .

Mode of Action

This compound interacts with its targets by participating in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of C-C bonds . It is used to form these bonds by the reaction with aryl or vinyl halides .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out under inert gas conditions (e.g., nitrogen or argon) at temperatures between 2-8°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis techniques, ensuring high purity and yield. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2-methylphenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronate esters, amine derivatives, and various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-2-methylphenyl)boronic acid hydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

IUPAC Name

(3-amino-2-methylphenyl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2.ClH/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,10-11H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEPOTBSDLJYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)N)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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